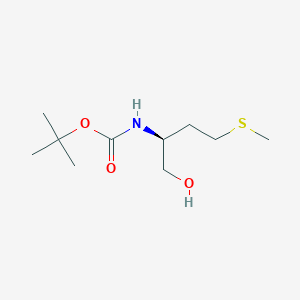

Boc-L-methioninol

Overview

Description

Boc-L-methioninol is a chemical compound with the molecular formula C10H21NO3S . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of Boc-L-methioninol involves enzymatic endpoint assays of L-methionine with colorimetric analysis . The determination of the total amount of L-methionine in biological samples, such as blood and urine, is also part of the synthesis process .Molecular Structure Analysis

The molecular weight of Boc-L-methioninol is 235.3 . Its molecular formula is C10H21NO3S . The structure of Boc-L-methioninol indicates strong Boc/Boc electronic and steric interactions .Chemical Reactions Analysis

Boc-L-methioninol undergoes various chemical reactions. For instance, it is involved in enzymatic assays using MetDC . The reaction mixtures contain 2.0 U/mL MetDC, L-methionine (5–200 μM), 2.4 mM phenol, 750 μM 4-aminoantipyrine, 15 mU/mL peroxidase, 940 mU/mL copper amine oxidase, 10% or 20% (v/v) human blood serum Control Serum I (Lot 1721 I), and 40 μM PLP in 100 mM KPB (pH 7.0) .Physical And Chemical Properties Analysis

Boc-L-methioninol has a molecular weight of 235.344 Da and a mono-isotopic mass of 235.124207 Da . Its density is 1.081 g/cm3 .Scientific Research Applications

Biomedical Applications

Methionine, an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . Benefitting from its multifunctional properties, Methionine holds immense potential for biomedical applications .

Cancer Treatment and Diagnosis

Due to the disordered metabolic state of tumor cells, applications of Methionine in cancer treatment and diagnosis are summarized in detail .

Treatment of Liver Diseases

The efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Methionine, for treating liver diseases is mentioned .

Potential Treatment for COVID-19

Methionine-restriction therapy might be a promising approach to treat COVID-19 .

Feed Additive in Agriculture

Methionine is widely used as a feed additive in agriculture . Adding methionine into the feed can significantly promote livestock growth, increase the lean meat content, and shorten the feeding cycle, saving the consumption of animal feeds produced from crops in another way .

Improving L-methionine Production in Escherichia coli

The availability of 5-methyl-tetrahydrofolate was confirmed as the main limitation in the complex multibranched biosynthetic pathway of L-methionine . The cycle of one-carbon units was thoroughly investigated and modified to supply 5-methyl-tetrahydrofolate for L-methionine production .

Safety and Hazards

Boc-L-methioninol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be stored in a well-ventilated place with the container kept tightly closed .

Mechanism of Action

Target of Action

Boc-L-methioninol is a derivative of the amino acid methionine . Methionine is an essential amino acid that plays a crucial role in many body functions, including protein synthesis and the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate . .

Mode of Action

For instance, it is a precursor to L-cysteine, which is involved in the metabolism of high doses of acetaminophen in the liver, leading to decreased levels of hepatic glutathione and increased oxidative stress .

Biochemical Pathways

Methionine, the parent compound of Boc-L-methioninol, is involved in several biochemical pathways. It is a precursor to other sulfur-containing amino acids and is involved in the synthesis of proteins, phospholipids, and polyamines . It also plays a role in the transsulfuration pathway, which is crucial for the synthesis of cysteine, a precursor of glutathione . .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored at 0 - 8°c . Its molecular weight is 235.35 .

Result of Action

Methionine, from which boc-l-methioninol is derived, is known to play a crucial role in many body functions, including protein synthesis and the formation of same, l-homocysteine, l-cysteine, taurine, and sulfate .

Action Environment

It is known that the compound is a solid at room temperature and should be stored at 0 - 8°c .

properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIBDQMAIDPJBU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450953 | |

| Record name | Boc-L-methioninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-methioninol | |

CAS RN |

51372-93-1 | |

| Record name | Boc-L-methioninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

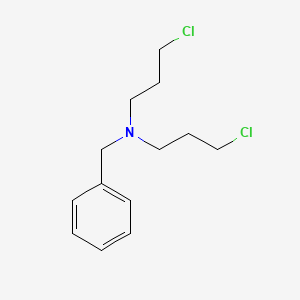

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Boc-L-methioninol in the synthesis of bicyclic guanidine derivatives for targeting nucleic acids?

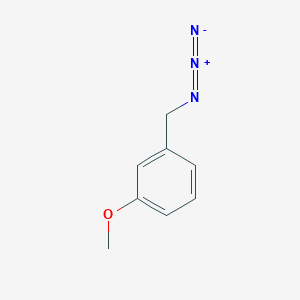

A1: Boc-L-methioninol serves as a crucial starting material in the multi-step synthesis of bicyclic guanidine derivatives, which are designed to mimic the arginine-guanidine interaction with nucleic acids. The research paper highlights two key approaches:

- Conversion to Azide: Boc-L-methioninol is initially converted to the corresponding azide. While the paper mentions difficulties incorporating this specific bicyclic guanidine into an amino acid, the approach lays groundwork for further development [].

- Novel Strategy with Variable Ring Size: A modified strategy utilizes Boc-L-methioninol and an azido alkane amine to generate a bicyclic guanidine methylene alcohol with controllable ring size. This method shows promise for producing functionalized bicyclic guanidines for nucleic acid targeting [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)